N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide
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Overview
Description
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide is a compound that features a unique combination of an adamantane core and a triazole ring The adamantane structure is known for its rigidity and stability, while the triazole ring is recognized for its diverse biological activities
Mechanism of Action
Target of Action
The primary target of N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide is the carbonic anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, the carbonic anhydrase-II enzyme, through direct binding with the active site residues . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .
Biochemical Pathways
The compound’s interaction with the carbonic anhydrase-II enzyme affects the carbon dioxide and bicarbonate conversion pathway . This can have downstream effects on processes that rely on this conversion, such as the regulation of pH and fluid balance in the body.
Pharmacokinetics
They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Result of Action
The result of the compound’s action is the moderate inhibition potential against the carbonic anhydrase-II enzyme . This can affect processes regulated by this enzyme, potentially leading to changes in pH and fluid balance.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. It’s worth noting that the compound was synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium , suggesting that it may be stable in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in excellent yields .
Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors. The azide can be synthesized from the corresponding amine using sodium azide, while the alkyne is prepared from the corresponding halide.
Adamantane Derivative: The adamantane carboxylic acid derivative is then coupled with the triazole intermediate using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted adamantane derivatives.
Scientific Research Applications
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Comparison with Similar Compounds
Similar Compounds
Rufinamide: An anticonvulsant drug with a triazole core.
Cefatrizine: A broad-spectrum cephalosporin antibiotic containing a triazole ring.
Carboxyamidotriazole: An anticancer drug with a triazole moiety.
Uniqueness
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide is unique due to its combination of an adamantane core and a triazole ring, which imparts both stability and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-12(2)16(11-22-4-3-19-21-22)20-17(23)18-8-13-5-14(9-18)7-15(6-13)10-18/h3-4,12-16H,5-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWUPYSCCAWGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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